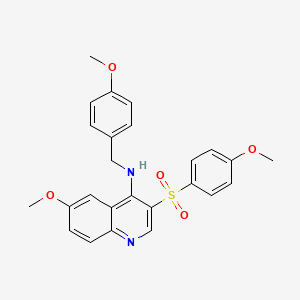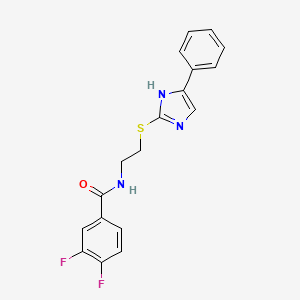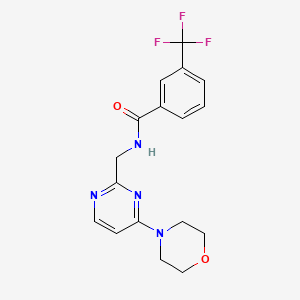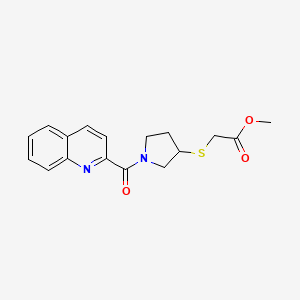
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound featuring a quinoline moiety, a pyrrolidine ring, and a thioester functional group
科学的研究の応用
Chemistry
In organic synthesis, Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The quinoline moiety is known for its biological activity, including antimalarial, antibacterial, and anticancer properties. The incorporation of the pyrrolidine ring can enhance the pharmacokinetic properties of the resulting compounds.
Industry
In the chemical industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common route starts with the acylation of quinoline-2-carboxylic acid with pyrrolidine, forming 1-(quinoline-2-carbonyl)pyrrolidine. This intermediate is then subjected to a thioesterification reaction with methyl bromoacetate in the presence of a base such as triethylamine. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Catalysts: Triethylamine or other organic bases
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid derivatives
類似化合物との比較
Similar Compounds
Quinoline-2-carboxylic acid derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidine-based compounds: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
特性
IUPAC Name |
methyl 2-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16(20)11-23-13-8-9-19(10-13)17(21)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLRYHMLYSSVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)
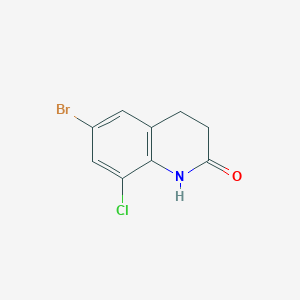
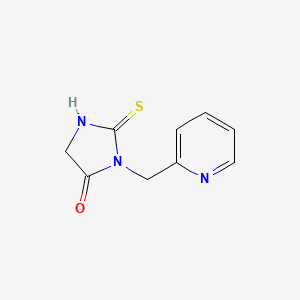
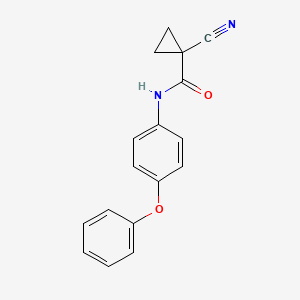
![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
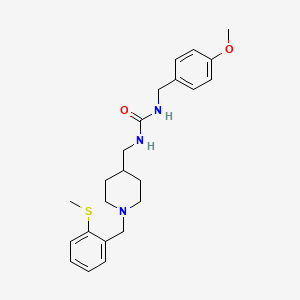
![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)
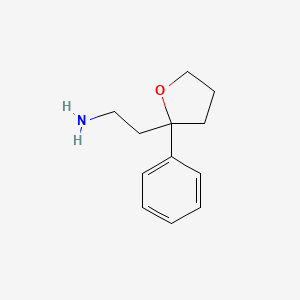
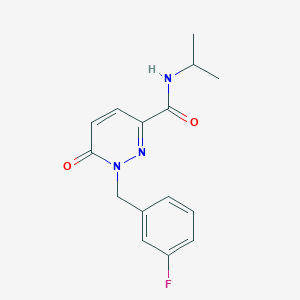
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)
